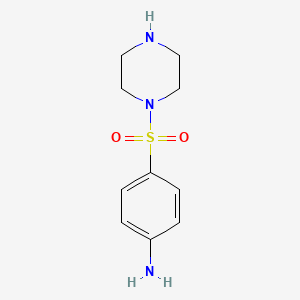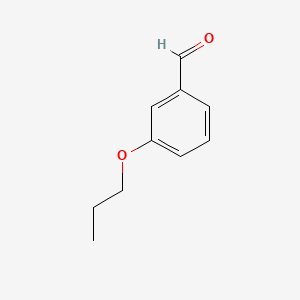
3-Benzyloxycarbonylphenylboronic acid
Overview
Description
3-Benzyloxycarbonylphenylboronic acid is an organic compound with the molecular formula C14H13BO4 and a molecular weight of 256.06 g/mol . It is a boronic acid derivative, characterized by the presence of a benzyloxycarbonyl group attached to the phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3-Benzyloxycarbonylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding of boronic acids to their targets . Additionally, factors such as temperature and the presence of other compounds can influence the stability and reactivity of boronic acids.
Biochemical Analysis
Biochemical Properties
3-Benzyloxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzymatic activity, thereby regulating various physiological processes. Additionally, this compound can interact with proteins containing diol groups, forming stable cyclic esters .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by inhibiting proteases that play a role in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the inhibition of proteases involved in apoptosis can result in increased cell survival, while the inhibition of those involved in cell proliferation can lead to reduced cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with the active site serine residues of serine proteases. This binding inhibits the catalytic activity of the enzyme, preventing substrate cleavage. Additionally, the compound can form cyclic esters with diol-containing proteins, further modulating their function. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under inert atmosphere and room temperature conditions. Prolonged exposure to moisture or high temperatures can lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can maintain its inhibitory effects on proteases for extended periods, although gradual degradation may occur .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .
Metabolic Pathways
This compound is metabolized primarily in the liver. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in these metabolic pathways. The metabolites are then excreted via the renal and biliary systems. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its cellular uptake and distribution. The localization and accumulation of the compound within specific tissues can influence its biological activity .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the cytoplasm, the compound interacts with proteases and other proteins, modulating their activity. In the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Benzyloxycarbonylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxycarbonylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.
Oxidation: Phenols and other oxygenated derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
3-Benzyloxycarbonylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Benzyloxybenzeneboronic acid (C13H13BO3): Similar structure but lacks the carbonyl group.
Phenylboronic acid (C6H5B(OH)2): A simpler boronic acid derivative without the benzyloxycarbonyl group.
4-Methoxyphenylboronic acid (C7H9BO3): Contains a methoxy group instead of a benzyloxycarbonyl group.
Uniqueness: 3-Benzyloxycarbonylphenylboronic acid is unique due to the presence of the benzyloxycarbonyl group, which can influence its reactivity and selectivity in chemical reactions. This functional group can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3-phenylmethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEBLYAGYRLJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378306 | |
| Record name | 3-Benzyloxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-52-4 | |
| Record name | 1-(Phenylmethyl) 3-boronobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)




